molecular formula C10H16N4 B1581472 2-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS No. 5028-17-1

2-(4-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No. B1581472
CAS RN: 5028-17-1
M. Wt: 192.26 g/mol
InChI Key: IFHQJBQZOLOOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methylpiperazin-1-yl)pyridin-3-amine” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H16N4/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8,11H2,1H3 . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 192.26 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds, including 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, showed potential as anti-inflammatory agents and antinociceptive activity in pain models, highlighting the significance of H4R antagonists in pain management (Altenbach et al., 2008).

Chiral Derivatization Reagent for Amine Enantiomers

(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, a derivative, was used as a chiral derivatization reagent for the enantioseparation and ultrasensitive detection of chiral amines. This method enabled the detection of chiral amines at femtomolar levels and was applied in analyzing chiral metabolites in saliva samples (Jin et al., 2020).

Synthesis of Isothiazolopyridines

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through nucleophilic substitution reactions. This compound's synthesis and structural characterization contribute to the understanding of isothiazolopyridine derivatives, which can have various applications in medicinal chemistry (Mishriky & Moustafa, 2013).

Cholinesterase and Aβ-Aggregation Inhibitors

A class of 2,4-disubstituted pyrimidines was designed and synthesized as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. Among these, compounds like 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine exhibited potent inhibitory activities, suggesting their potential role in treating Alzheimer's Disease (Mohamed et al., 2011).

Microwave-Assisted Synthesis

The compound was used in microwave-assisted syntheses of various 2-amino derivatives, showcasing its role in facilitating efficient chemical reactions under controlled conditions. This highlights the utility of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine in synthetic chemistry (Ankati & Biehl, 2010).

Structural Characterization in Crystallography

The compound and its derivatives have been used in crystallography for structural characterization, providing insights into molecular and crystal structures, crucial for understanding molecular interactions and designing new compounds (Böck et al., 2020).

Drug-Likeness of Histamine H3 Receptor Ligands

It was also studied for its binding affinity to human histamine H3 receptors, where modifications in its structure showed potential for high receptor affinity and selectivity, important in drug development (Sadek et al., 2014).

Application in Polymerization Catalysis

Group 10 metal aminopyridinato complexes, involving derivatives of this compound, were used as catalysts in polymerization processes, showing efficiency in Suzuki cross-coupling reactions and hydrosilane polymerization (Deeken et al., 2006).

Anticancer Activities

Derivatives of the compound have been investigated for their anticancer activities against prostate cancer cells. These studies are integral to developing new chemotherapeutics (Demirci & Demirbas, 2019).

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell division and growth.

Mode of Action

It is known that the compound formsN–H…O and N–H…N hydrogen bonds with its targets . These interactions may alter the activity of the target protein, leading to changes in cellular processes.

Pharmacokinetics

It is known that the compound has amolecular weight of 192.26 , which may influence its bioavailability and distribution within the body.

Biochemical Analysis

Biochemical Properties

It is known that the compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is not well-defined. Its ability to form hydrogen bonds suggests that it may bind to biomolecules, potentially inhibiting or activating enzymes and influencing gene expression

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHQJBQZOLOOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198285
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5028-17-1
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-methyl-4-(3-nitro-pyridin-2-yl)-piperazine (LXXXIII) (1.30 g, 5.85 mmol) in MeOH (15 mL) was added 10% Pd/C. The solution was purged with hydrogen. The solution was stirred at room temperature for 16 h under hydrogen. The solution was filtered through a pad of Celite and concentrated to a residue under vacuum. The residue was purified by column chromatography (100% CHCl3→2:98 MeOH[7N NH3]:CHCl3) to afford 2-(4-methylpiperazin-1-yl)pyridin-3-amine (LXXXIV) (0.466 g, 2.42 mmol, 52% yield) as a tan solid. ESIMS found for C10H16N4 m/z 192.4 (M+H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 3
2-(4-Methylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(4-Methylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 6
2-(4-Methylpiperazin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.